2-Phenylaziridine

Descripción general

Descripción

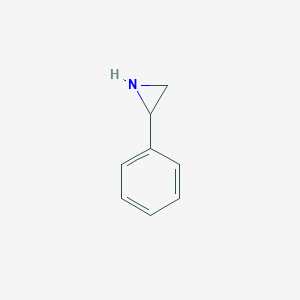

2-Phenylaziridine is an organic compound with the molecular formula C₈H₉N. It is a three-membered nitrogen-containing heterocycle, specifically an aziridine, with a phenyl group attached to the second carbon atom. Aziridines are known for their strained ring structure, which imparts unique reactivity and makes them valuable intermediates in organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Phenylaziridine can be synthesized through several methods. One common approach involves the cyclization of haloamines or amino alcohols. For example, the reaction of N-aminophthalimide with (E)-stilbene in the presence of lead tetraacetate yields trans-2,3-diphenyl-1-phthalimidoaziridine, which can be further converted to this compound . Another method involves the reduction of O-substituted dibenzyl ketoximes or chalcone oxime .

Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the cyclization of amino alcohols. The Nippon Shokubai process, for instance, uses an oxide catalyst and high temperatures to dehydrate aminoethanol .

Análisis De Reacciones Químicas

2-Phenylaziridine undergoes various chemical reactions due to its strained ring structure:

Oxidation and Reduction:

- Oxidation of this compound can lead to the formation of aziridine N-oxides.

- Reduction reactions typically involve the opening of the aziridine ring to form amines.

Substitution Reactions:

- Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the aziridine ring.

- Common reagents include alkyl halides, which can lead to the formation of N-alkylated aziridines.

Ring-Opening Reactions:

- Acidic or basic conditions can induce ring-opening reactions, leading to the formation of β-amino alcohols or diamines .

Major Products:

- The major products of these reactions depend on the specific conditions and reagents used. For example, ring-opening reactions typically yield β-amino alcohols .

Aplicaciones Científicas De Investigación

Chemical Synthesis

2-Phenylaziridine serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in several chemical reactions, leading to the formation of more complex molecules. Key applications include:

- Synthesis of Pharmaceuticals : It is used to synthesize various pharmaceutical agents due to its ability to undergo ring-opening reactions and form diverse derivatives. For instance, N-Heterocyclic carbenes derived from this compound have shown promise as ligands in transition metal catalysis, enhancing the efficiency of polymerization reactions.

- Polymer Chemistry : The compound plays a significant role in the production of polyamines through anionic and cationic ring-opening polymerization. These polyamines are essential for various biological functions and have applications in drug delivery systems .

Biological and Medicinal Applications

The biological significance of this compound is notable, particularly in the development of antimicrobial agents:

- Antibacterial and Antimicrobial Agents : Aziridines, including this compound, are explored for their potential as antibacterial and antimicrobial agents. Their reactivity allows them to form covalent bonds with biomolecules, which can inhibit bacterial growth .

- Gene Transfection : Recent studies highlight the use of aziridines in non-viral gene transfection methods. Their ability to form stable complexes with nucleic acids makes them suitable for gene delivery applications .

Industrial Applications

In the industrial sector, this compound is utilized for:

- Catalysis : The compound has been employed in catalytic processes, particularly in the synthesis of thiazolidine derivatives through cycloaddition reactions with carbon disulfide (CS₂). Theoretical studies suggest that metal-free catalysts can efficiently promote these reactions, indicating potential for eco-friendly industrial applications .

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains. The mechanism involved the formation of reactive intermediates that interact with bacterial cell walls.

Case Study 2: Catalytic Applications

Research on the use of this compound in CO₂ cycloadditions revealed that it could effectively form N-alkyl thiazolidine-2-thiones when catalyzed by porphyrin-based systems. The energy profiles indicated favorable reaction conditions and high yields under mild conditions .

Mecanismo De Acción

The mechanism of action of 2-phenylaziridine involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including nucleophiles and electrophiles, leading to a range of chemical transformations . The strained ring structure of aziridines makes them highly reactive, allowing them to participate in a variety of chemical reactions.

Comparación Con Compuestos Similares

Ethyleneimine: The simplest aziridine, which lacks the phenyl group and has different reactivity and applications.

Uniqueness:

Actividad Biológica

2-Phenylaziridine is a chiral aziridine compound characterized by a three-membered ring structure that includes one nitrogen atom and two adjacent carbon atoms linked to a phenyl group. Its molecular formula is CHN. The compound is notable for its unique reactivity due to the inherent strain in the aziridine ring, making it a valuable intermediate in organic synthesis and catalysis.

Pharmacological Properties

Recent studies have highlighted several biological activities of this compound and its derivatives:

- Enantiospecific Hydrolysis : (S)-2-phenylaziridine has been shown to undergo enantiospecific hydrolysis, indicating its potential role in pharmacological applications. This reaction can influence the compound's metabolic pathways, particularly through interactions with cytochrome P450 enzymes, which are crucial for drug metabolism .

- Anticancer Activity : Derivatives of this compound have demonstrated moderate to strong antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and H-460 (lung cancer). These findings suggest a potential therapeutic application in oncology .

- Neuropharmacological Effects : Computational predictions indicate that some derivatives may exhibit neuroprotective effects, acting as serotonin release stimulants and antagonists at GABA receptors, which could be relevant for treating neurodegenerative disorders .

The mechanism of action of this compound involves its ability to undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with various biological targets, including enzymes and receptors. The specific pathways depend on the substituents present on the aziridine and the reaction conditions .

Synthesis and Derivatives

Several methods exist for synthesizing this compound, which can be modified to create various derivatives with enhanced biological activity:

- Aziridination Reactions : Utilizing electrophilic nitrogen sources can facilitate the formation of aziridines from alkenes.

- Ring-opening Reactions : The strained aziridine ring can be opened under various conditions to form more complex molecules.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

In vitro studies assessed the cytotoxic effects of (±)-2-phenylaziridine derivatives on human cancer cell lines. Results indicated significant growth inhibition in MCF-7 and H-460 cells, with IC50 values suggesting effective concentrations for therapeutic applications.

Case Study 2: Neuropharmacological Screening

A computational study predicted that certain derivatives of this compound could act as modulators for neurotransmitter systems, showing promise for developing treatments for neurodegenerative diseases. The predicted mechanisms included modulation of serotonin levels and inhibition of calcium-dependent kinases.

Propiedades

IUPAC Name |

2-phenylaziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8-9H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBIKLFWSUVVUKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10298431, DTXSID60902879 | |

| Record name | 2-Phenylaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_3454 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60902879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1499-00-9 | |

| Record name | 2-Phenylaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-phenylaziridine?

A1: The molecular formula of this compound is C8H9N, and its molecular weight is 119.17 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: Spectroscopic analysis of this compound reveals important structural information. For instance, 1H NMR studies of N-chloro-2-phenylaziridine allowed the determination of its preferred conformation based on the geminal coupling constants of the aziridine ring protons. [] Substituent effects on 13C chemical shifts have also been studied for a series of 1-arylsulfonyl-2-arylaziridines. []

Q3: How does the nitrogen pyramid in 2-phenylaziridines influence their reactivity?

A3: The steepness of the nitrogen pyramid in cis- and trans-isomers of activated 2-phenylaziridines significantly impacts their reaction pathway with nucleophiles like xanthyl anion. While trans-isomers undergo nucleophilic ring opening, cis-isomers predominantly exhibit C-N homolysis via single electron transfer. This difference highlights the influence of nitrogen configuration on the competition between these two reaction pathways. []

Q4: How does the presence of electron-withdrawing groups on the nitrogen affect the reactivity of 2-phenylaziridines?

A4: Activated 2-phenylaziridines, bearing electron-withdrawing groups like sulfonyl or benzoyl on the nitrogen, exhibit distinct reactivity patterns. The presence of a strong activating group like tosyl allows for uncatalyzed ring opening with alcohols even under neutral conditions, while weaker activation necessitates the use of catalysts or results in competing side reactions. []

Q5: How do different nucleophiles react with activated 2-phenylaziridines?

A5: Studies have shown that the regioselectivity of nucleophilic ring opening in activated 2-phenylaziridines is influenced by both the nature of the nucleophile and the reaction conditions. For instance, ethoxide exclusively leads to normal ring opening, while methoxide can result in a significant amount of abnormal ring opening product. Under acidic conditions, the ring opening proceeds exclusively at the benzylic carbon. []

Q6: What are the common synthetic routes for preparing this compound derivatives?

A6: Various methods exist to synthesize this compound derivatives. One approach involves the ring closure of 2-chloro-2-phenylethylammonium chloride, highlighting the importance of this compound as a synthetic intermediate. [] Another method utilizes the reaction of styrene with ammonia in a micellar system using iodide as a catalyst and bleach as an oxidant, offering a greener alternative for producing unprotected this compound. []

Q7: How can this compound derivatives be used in catalytic reactions?

A7: N-Heterocyclic carbenes derived from this compound have shown promise as ligands in transition metal catalysis. For instance, titanium and zirconium complexes bearing chiral bis(N-tosyl-2-amino-2-phenylethyl)benzylamine ligands, derived from (S)-N-tosyl-2-phenylaziridine, exhibit good activity in the polymerization of 1-hexene. []

Q8: How does the stereochemistry of this compound influence its reactivity and applications?

A8: The stereochemistry of this compound plays a crucial role in its reactivity. For instance, the catalytic hydrogenolysis of optically active 2-methyl-2-phenylaziridine over palladium leads to inversion of configuration, while platinum catalysts result in significant retention of configuration. This highlights the influence of the catalyst on the stereochemical outcome of the reaction. [, ]

Q9: How does the choice of solvent affect the stereochemical outcome of reactions involving this compound?

A9: Solvent choice significantly impacts the stereochemistry of catalytic hydrogenolysis in 2-methyl-2-phenylaziridine. Reactions in ethanol predominantly yield the inverted product, whereas benzene favors retention of configuration. This effect is attributed to solvent-dependent variations in adsorption strength and interactions with the catalyst surface. [, , ]

Q10: How has computational chemistry been employed to study the reactivity of this compound derivatives?

A10: Density functional theory (DFT) calculations have proven valuable for elucidating the mechanism of rhodium-catalyzed carbonylative ring expansion of N-tert-butyl-2-phenylaziridine to β-lactams. [] These studies shed light on the crucial role of hyperconjugation in activating the C-N bond cleavage and explain the observed regioselectivity.

Q11: How do DFT calculations contribute to understanding the stereochemistry of reactions involving this compound?

A11: DFT calculations provide insights into the diastereoselectivity of styrene aziridination using a novel magnetically recyclable Cu(II) catalyst. While the trans diastereomer appears thermodynamically favored, computations suggest the kinetic preference for the cis isomer due to stabilizing π-stacking interactions. []

Q12: What are the potential applications of this compound derivatives in materials science?

A12: The rigid three-membered ring structure of this compound makes it a valuable building block for incorporating into larger molecular architectures. For instance, 2,4-diphenylpyrrole, readily synthesized from this compound, serves as a precursor to pyrrole dimethine fluorescent dyes with potential applications in materials science and biomedical imaging. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.